molecular formula C24H17N3O6 B303111 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303111
M. Wt: 443.4 g/mol
InChI Key: CLCGKLGNWCRJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a naturally occurring compound found in various plants such as wheat, maize, and rye. DIMBOA has been studied extensively due to its various biological activities, including its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells is not fully understood. However, studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have various other biological activities. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can exhibit antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a protective effect against various environmental stresses, such as drought and insect infestation, in plants.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its availability in various plants. Additionally, the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved through various methods. However, one limitation of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that high concentrations of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be toxic to cells and can potentially cause cell death.

Future Directions

There are various future directions for the study of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel anticancer agents based on the structure of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells. Other potential directions include the study of the potential use of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative diseases, and the development of new methods for the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.

Synthesis Methods

The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-hydroxy-2(1H)-benzoxazinone in the presence of a base. Other methods include the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-2(1H)-benzoxazinone in the presence of a base and the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-oxo-2(1H)-benzoxazinone in the presence of a base.

Scientific Research Applications

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as an anticancer agent. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.

properties

Product Name

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C24H17N3O6

Molecular Weight

443.4 g/mol

IUPAC Name

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C24H17N3O6/c1-31-19-9-17-18(10-20(19)32-2)26-21(33-24(17)30)14-5-6-15-16(8-14)23(29)27(22(15)28)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3

InChI Key

CLCGKLGNWCRJQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC

Origin of Product

United States

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